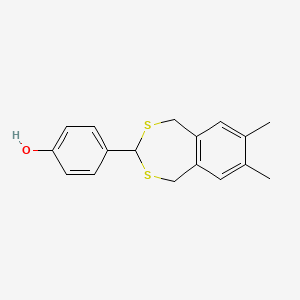![molecular formula C16H12N4O3S B11684923 2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)
2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-methylquinoline-4-carbohydrazide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in ethanol, with the presence of an acid catalyst such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and nitro functionalities. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylquinoline-4-carbohydrazide: Lacks the nitrothiophene moiety.
5-nitrothiophene-2-carbaldehyde: Lacks the quinoline and hydrazide functionalities.
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide: Similar structure but with a benzene ring instead of a quinoline ring.
Uniqueness
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, a nitrothiophene moiety, and a hydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C16H12N4O3S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N4O3S/c1-10-8-13(12-4-2-3-5-14(12)18-10)16(21)19-17-9-11-6-7-15(24-11)20(22)23/h2-9H,1H3,(H,19,21)/b17-9+ |
InChI-Schlüssel |
GINMSOQRMYHPRM-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B11684840.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11684852.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)

![N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11684871.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684904.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684909.png)
![dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11684912.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
